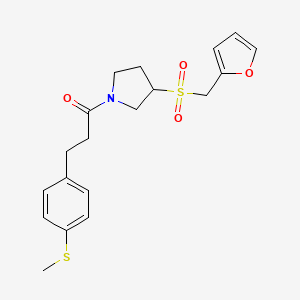

1-(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one

Description

Properties

IUPAC Name |

1-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-3-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S2/c1-25-17-7-4-15(5-8-17)6-9-19(21)20-11-10-18(13-20)26(22,23)14-16-3-2-12-24-16/h2-5,7-8,12,18H,6,9-11,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKXYQKBJWEPLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one is a complex synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound features a furan ring, a pyrrolidine moiety, and a sulfonyl group, which may influence its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , and it includes several functional groups that are significant for its biological activity. The presence of the furan ring is noteworthy as it is known to participate in various biochemical interactions, while the sulfonyl group enhances the compound's reactivity.

Biological Activity Overview

The biological activity of 1-(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one has not been extensively documented in literature, but preliminary data suggest potential applications in pharmacology:

- Enzyme Interactions : The structural features indicate that the compound may interact with various enzymes, potentially acting as an inhibitor or modulator. The sulfonamide functionality is often associated with enzyme inhibition.

- Binding Affinities : Studies have indicated that compounds with similar structures exhibit varying binding affinities to G protein-coupled receptors (GPCRs), which are critical targets in drug discovery. The unique combination of functional groups in this compound suggests it could also interact with GPCRs or other protein targets.

- Potential Antimicrobial Activity : Given the presence of the furan and sulfonamide groups, there is potential for antimicrobial properties, although specific studies are required to validate this hypothesis.

Table 1: Similar Compounds and Their Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-sulfonamidophenyl)-2-pyrrolidinone | Sulfonamide, pyrrolidine | Inhibits bacterial growth |

| 4-(methylthio)phenyl sulfone | Methylthio group | Antimicrobial properties |

| Furan-based derivatives | Furan ring | Antioxidant activity |

These compounds demonstrate how variations in structure can lead to diverse biological activities, suggesting that 1-(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one may also possess significant pharmacological properties.

Although specific mechanisms for this compound remain largely unexplored, similar compounds often exert their effects through:

- Enzyme Inhibition : Compounds targeting enzymes can alter metabolic pathways.

- Receptor Modulation : Interaction with GPCRs can lead to downstream signaling changes affecting cellular responses.

Comparison with Similar Compounds

Core Structural Analog: 1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

Functional Group Analog: 2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one (3e)

- Key Data :

- Comparison: Shares the methylsulfonylphenyl group but lacks the pyrrolidine-furan system. The ethanone backbone (vs. The 4-methoxyphenylamino group introduces hydrogen-bonding capability absent in the target compound .

Piperidine/Pyrrolidine Derivatives

Compounds such as 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol (from ) share the methylsulfonylphenyl motif but replace the propanone chain with piperidine or tetrahydropyridine systems. These structures highlight:

- Conformational Flexibility : Piperidine rings may offer greater rotational freedom than pyrrolidine.

- Bioactivity Potential: Piperidine derivatives are common in CNS-targeting drugs, suggesting the target compound’s pyrrolidine system could be optimized for similar applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.